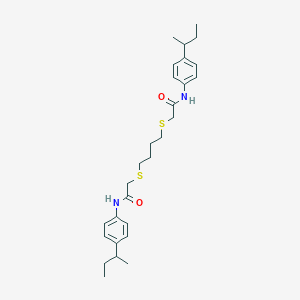

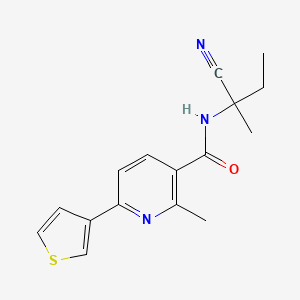

![molecular formula C20H20N4O6S3 B2488902 Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 476355-42-7](/img/structure/B2488902.png)

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related compounds involves interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives in solutions such as ethanol (EtOH) and triethylamine (TEA) at room temperature. The process yields various derivatives, including ethyl iminothiazolopyridine-4-carboxylate and others, confirmed using elemental analysis and spectroscopic data (Mohamed, 2021). Another synthesis route involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a novel compound related to ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate (Li-jua, 2015).

Molecular Structure Analysis The molecular structure of similar compounds has been established through various methods, including IR, 1H NMR, and MS spectra. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded R{_2^2}(8) dimer consisting of N—H⋯N interactions (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties The chemical reactions of related compounds often involve transformations using different reagents. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate undergoes transformations with aromatic amines and monosubstituted hydrazines to yield various thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).

Physical Properties Analysis The physical properties of these compounds are often deduced from their crystalline structures and spectroscopic data. Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, for example, crystallizes in the monoclinic crystal system, and its structure has been optimized using DFT calculations (Akhileshwari et al., 2021).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

This compound and its derivatives have been utilized in the synthesis of new molecules with significant antimicrobial properties. For example, studies have shown the synthesis of lignan conjugates through cyclopropanation, demonstrating excellent antibacterial and antifungal activities (K. Raghavendra et al., 2016). Similarly, transformations of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates have been explored, showcasing the compound's versatility in synthesizing novel structures (Martina Žugelj et al., 2009).

Antioxidant Properties

The compound's derivatives have demonstrated profound antioxidant potential. Research into the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes based on the thiophene ring has evaluated their solvatochromic behavior and tautomeric structures, revealing significant antioxidant properties (F. Karcı, 2012).

Potential Antineoplastic Activities

Derivatives of this compound have been synthesized with potential antineoplastic (anti-cancer) activities. A study on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives highlighted a new class of potential antineoplastic agents, demonstrating significant growth inhibition in L1210 cells, a measure of their potential efficacy against cancer (S. Ram et al., 1992).

Propriétés

IUPAC Name |

ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S3/c1-5-29-17(27)13-9(3)21-19(32-13)23-15(25)11-7-8-12(31-11)16(26)24-20-22-10(4)14(33-20)18(28)30-6-2/h7-8H,5-6H2,1-4H3,(H,21,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYWBWSRPIRVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

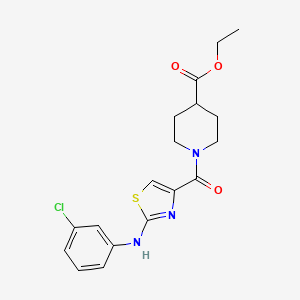

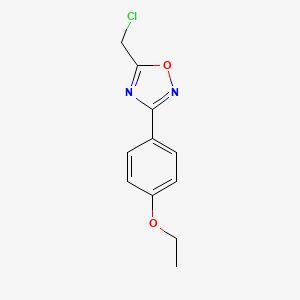

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

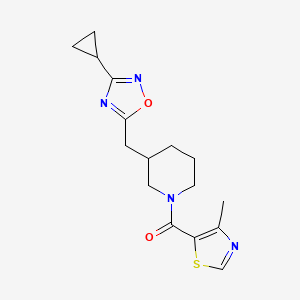

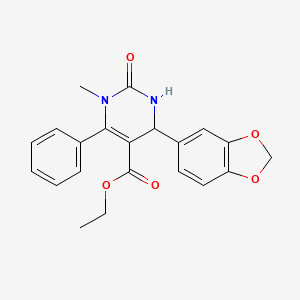

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

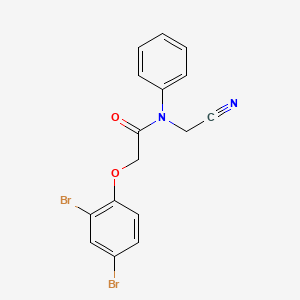

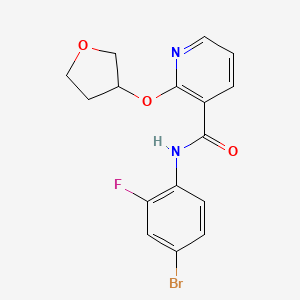

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)